![molecular formula C22H29N3O B5308426 2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(2-ethylphenyl)acetamide](/img/structure/B5308426.png)
2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(2-ethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(2-ethylphenyl)acetamide, commonly known as DMPEA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMPEA belongs to the class of piperazine derivatives and has been found to exhibit a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of DMPEA involves the modulation of neurotransmitter systems in the brain. DMPEA has been found to increase the release of serotonin and dopamine, which are neurotransmitters involved in the regulation of mood, emotion, and cognition. DMPEA also acts as an antagonist at the 5-HT2A receptor, which is involved in the hallucinogenic effects of drugs such as LSD.
Biochemical and Physiological Effects
DMPEA has been found to exhibit a range of biochemical and physiological effects, including anxiolytic and antidepressant effects, as well as effects on locomotor activity and cognitive function. DMPEA has also been found to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses.
Advantages and Limitations for Lab Experiments
DMPEA has several advantages for lab experiments, including its high potency and selectivity for serotonin and dopamine neurotransmission. However, DMPEA has limitations in terms of its solubility and stability, which can affect its use in in vitro and in vivo experiments.
Future Directions
There are several future directions for research on DMPEA, including the investigation of its potential therapeutic applications in the treatment of neurological disorders such as depression and anxiety. Further research is also needed to elucidate the mechanism of action of DMPEA and to identify its molecular targets in the brain. Additionally, the development of new synthetic methods for DMPEA may lead to the discovery of new derivatives with improved pharmacological properties.
Synthesis Methods
The synthesis of DMPEA involves the reaction of 2,3-dimethylphenylpiperazine with 2-ethylphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the product is obtained after purification through column chromatography. The purity of the product can be confirmed through spectroscopic techniques such as NMR and IR.
Scientific Research Applications
DMPEA has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders such as depression, anxiety, and schizophrenia. DMPEA has been found to exhibit anxiolytic and antidepressant effects in animal models, and its mechanism of action is believed to involve the modulation of serotonin and dopamine neurotransmission.
properties
IUPAC Name |
2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O/c1-4-19-9-5-6-10-20(19)23-22(26)16-24-12-14-25(15-13-24)21-11-7-8-17(2)18(21)3/h5-11H,4,12-16H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKCCGSFZJFOID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2CCN(CC2)C3=CC=CC(=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.